Cas no 2167408-96-8 (N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide)

N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide 化学的及び物理的性質
名前と識別子
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- N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide
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- インチ: 1S/C10H17NOS/c1-4-9(12)11-8-5-6-13-10(2,3)7-8/h4,8H,1,5-7H2,2-3H3,(H,11,12)
- InChIKey: VGZBKAGFNUZIDJ-UHFFFAOYSA-N
- SMILES: C(NC1CCSC(C)(C)C1)(=O)C=C
じっけんとくせい
- 密度みつど: 1.04±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 357.9±42.0 °C(Predicted)
- 酸度系数(pKa): 14.26±0.40(Predicted)
N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5322449-5.0g |
N-(2,2-dimethylthian-4-yl)prop-2-enamide |
2167408-96-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
Enamine | EN300-5322449-0.1g |
N-(2,2-dimethylthian-4-yl)prop-2-enamide |
2167408-96-8 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
Enamine | EN300-5322449-2.5g |
N-(2,2-dimethylthian-4-yl)prop-2-enamide |
2167408-96-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Enamine | EN300-5322449-0.5g |
N-(2,2-dimethylthian-4-yl)prop-2-enamide |
2167408-96-8 | 95.0% | 0.5g |
$809.0 | 2025-03-15 | |
Enamine | EN300-5322449-1.0g |
N-(2,2-dimethylthian-4-yl)prop-2-enamide |
2167408-96-8 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-5322449-0.05g |
N-(2,2-dimethylthian-4-yl)prop-2-enamide |
2167408-96-8 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
Enamine | EN300-5322449-0.25g |
N-(2,2-dimethylthian-4-yl)prop-2-enamide |
2167408-96-8 | 95.0% | 0.25g |
$774.0 | 2025-03-15 | |
Enamine | EN300-5322449-10.0g |
N-(2,2-dimethylthian-4-yl)prop-2-enamide |
2167408-96-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 |
N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamideに関する追加情報
N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide: A Comprehensive Overview
N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide, also known by its CAS number NO. 1357658968, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a thiopyran ring with an amide functional group. The thiopyran moiety, a six-membered ring containing sulfur, is a key feature of this compound and contributes to its diverse chemical properties.
Recent studies have highlighted the potential of N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide in various applications, particularly in the development of bioactive molecules. Researchers have explored its ability to act as a precursor in the synthesis of more complex structures, leveraging its stability and reactivity under specific conditions. For instance, the compound has been used in the construction of heterocyclic frameworks that are relevant to drug discovery.
The synthesis of N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide typically involves a multi-step process that begins with the preparation of the thiopyran ring. This is often achieved through sulfur-based cyclization reactions or via the modification of existing thioether precursors. The subsequent introduction of the amide group is carried out under controlled conditions to ensure optimal yields and purity.
One of the most intriguing aspects of this compound is its ability to undergo various transformations while maintaining structural integrity. For example, recent research has demonstrated that N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide can participate in conjugate addition reactions, making it a valuable intermediate in the synthesis of enamine derivatives. These derivatives have shown promise in medicinal chemistry due to their potential as kinase inhibitors and modulators of cellular signaling pathways.
In terms of physical properties, N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide exhibits a melting point that is consistent with other amide-containing compounds. Its solubility profile suggests that it is moderately soluble in common organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in solution-phase synthesis and purification techniques.
The biological activity of N-(Tetrahydro-2,2-Dimethyl-
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